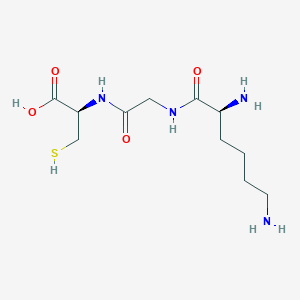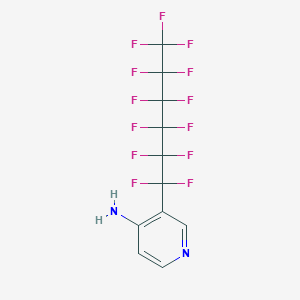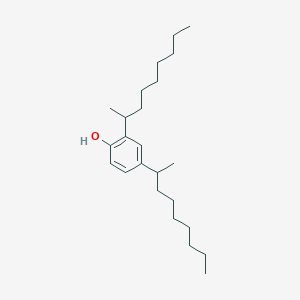![molecular formula C23H49NO3 B12557604 1-[(2-Hydroxyethyl)amino]-3-[(octadecan-2-yl)oxy]propan-2-ol CAS No. 188451-19-6](/img/structure/B12557604.png)
1-[(2-Hydroxyethyl)amino]-3-[(octadecan-2-yl)oxy]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Hydroxyethyl)amino]-3-[(octadecan-2-yl)oxy]propan-2-ol is a complex organic compound with a unique structure that combines both hydrophilic and hydrophobic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Hydroxyethyl)amino]-3-[(octadecan-2-yl)oxy]propan-2-ol typically involves the reaction of 1-[(2-Hydroxyethyl)amino]propan-2-ol with octadecan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Hydroxyethyl)amino]-3-[(octadecan-2-yl)oxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethers or amines.
Scientific Research Applications
1-[(2-Hydroxyethyl)amino]-3-[(octadecan-2-yl)oxy]propan-2-ol has several applications in scientific research:
Chemistry: Used as a surfactant or emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products.
Mechanism of Action
The mechanism of action of 1-[(2-Hydroxyethyl)amino]-3-[(octadecan-2-yl)oxy]propan-2-ol involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of therapeutic agents across cell membranes.
Comparison with Similar Compounds
Similar Compounds
1-[(2-Hydroxyethyl)amino]propan-2-ol: A simpler analog with similar hydrophilic properties but lacking the long hydrophobic tail.
N,N-Bis(2-hydroxyethyl)isopropanolamine: Another compound with similar functional groups but different structural arrangement.
Uniqueness
1-[(2-Hydroxyethyl)amino]-3-[(octadecan-2-yl)oxy]propan-2-ol stands out due to its long hydrophobic tail, which enhances its ability to interact with lipid membranes and makes it particularly effective as a surfactant and emulsifying agent
Properties
CAS No. |
188451-19-6 |
|---|---|
Molecular Formula |
C23H49NO3 |
Molecular Weight |
387.6 g/mol |
IUPAC Name |
1-(2-hydroxyethylamino)-3-octadecan-2-yloxypropan-2-ol |
InChI |
InChI=1S/C23H49NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(2)27-21-23(26)20-24-18-19-25/h22-26H,3-21H2,1-2H3 |
InChI Key |
WJTRARLQLFPMCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C)OCC(CNCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


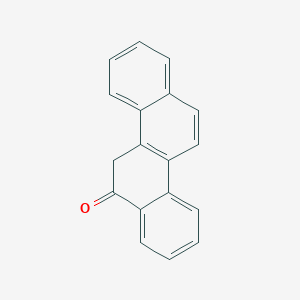

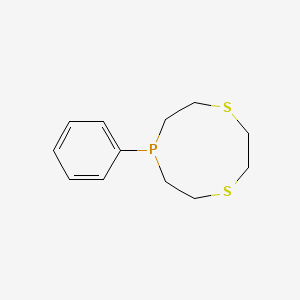
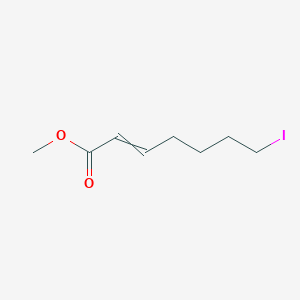
![3-[(3,3-Difluoroprop-2-EN-1-YL)oxy]-1,1-difluoroprop-1-ene](/img/structure/B12557552.png)
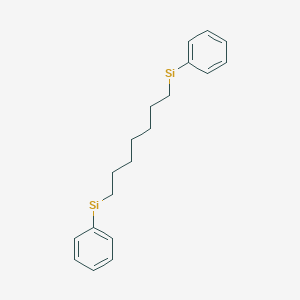
![Bicyclo[7.4.4]heptadecane](/img/structure/B12557563.png)
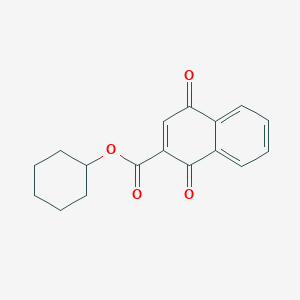
![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine](/img/structure/B12557573.png)
![Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]-](/img/structure/B12557578.png)
